

The Genesis and Advancement of Metominostrobin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-Metominostrobin

Cat. No.: B1676514

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Metominostrobin, a prominent member of the strobilurin class of fungicides, stands as a significant development in the ongoing effort to protect vital agricultural crops from devastating fungal diseases. First synthesized and developed by Shionogi & Co., Ltd., this fungicide has demonstrated notable efficacy, particularly against rice blast (*Pyricularia oryzae*) and sheath blight (*Rhizoctonia solani*). This technical guide provides an in-depth exploration of the discovery, developmental history, mechanism of action, and fungicidal activity of metominostrobin, tailored for researchers and professionals in the field of drug development and crop protection.

Physicochemical Properties of Metominostrobin

A clear understanding of the fundamental physicochemical properties of metominostrobin is essential for its effective formulation and application.

Property	Value
Chemical Name	(E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide
CAS Number	133408-50-1
Molecular Formula	C ₁₆ H ₁₆ N ₂ O ₃
Molecular Weight	284.32 g/mol
Melting Point	87-89 °C
Appearance	White crystalline solid

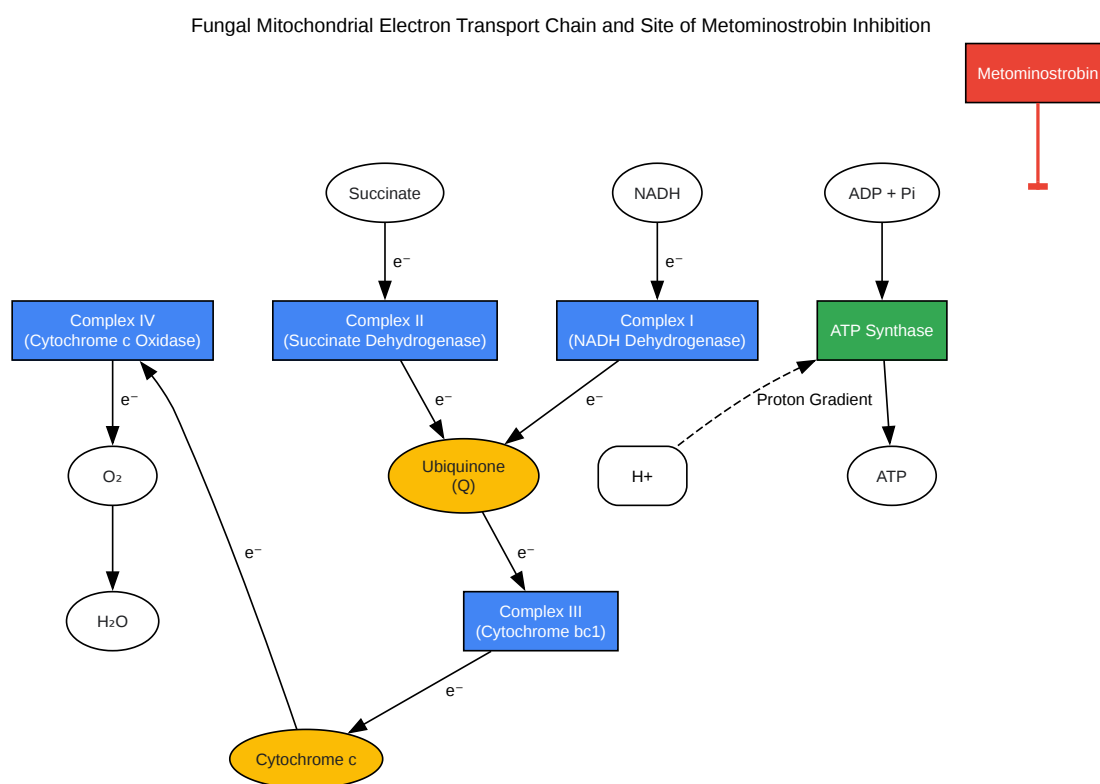
Mechanism of Action: Inhibition of Mitochondrial Respiration

Metominostrobin, like other strobilurin fungicides, is a Quinone outside Inhibitor (QoI). Its primary mode of action is the disruption of the fungal mitochondrial electron transport chain, a critical pathway for cellular energy production in the form of ATP.

Metominostrobin specifically targets the cytochrome bc₁ complex (also known as Complex III) in the inner mitochondrial membrane. It binds to the Q_o (Quinone outside) site of cytochrome b, one of the key subunits of the complex. This binding event effectively blocks the transfer of electrons from ubiquinol to cytochrome c₁. The interruption of this electron flow has two major consequences:

- **Inhibition of ATP Synthesis:** The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. By halting electron flow, metominostrobin prevents the generation of this proton gradient, leading to a severe depletion of cellular ATP.
- **Generation of Reactive Oxygen Species (ROS):** The blockage of the electron transport chain can lead to the accumulation of electrons at earlier complexes, which can then be transferred to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA.

The following diagram illustrates the fungal mitochondrial electron transport chain and the specific point of inhibition by metominostrobin.



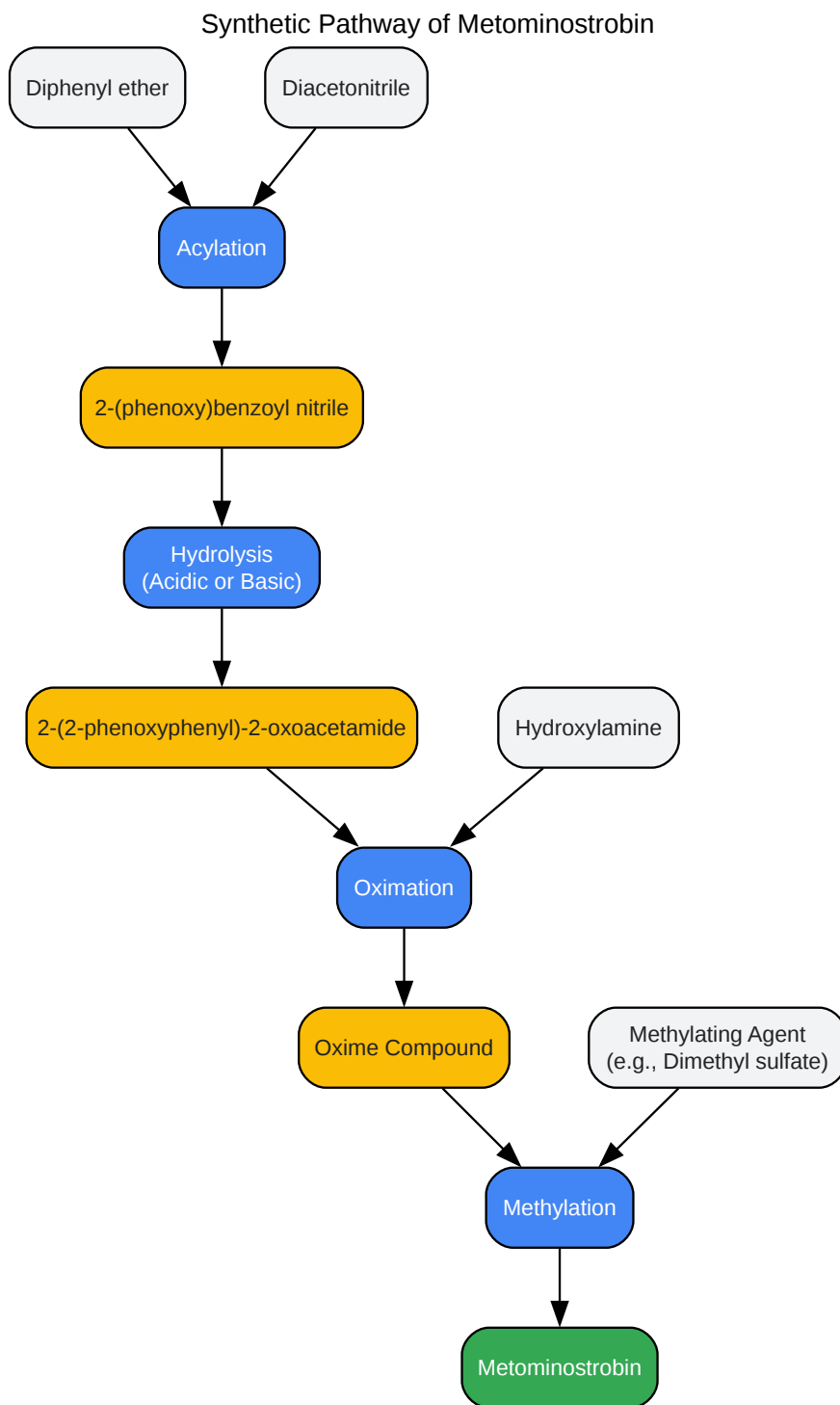
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Mechanism of Metominostrobin Action

Synthesis of Metominostrobin

The chemical synthesis of metominostrobin has been approached through various routes, with a common pathway involving four key steps: acylation, hydrolysis, oximation, and methylation. One of the documented synthesis pathways is outlined below.

Synthesis Workflow



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Metominostrobin Synthesis Workflow

Fungicidal Activity of Metominostrobin

Metominostrobin exhibits a broad spectrum of fungicidal activity against various plant pathogenic fungi. Its efficacy is particularly pronounced against pathogens that heavily rely on mitochondrial respiration for their energy supply.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of metominostrobin against a key rice pathogen. The EC50 value represents the concentration of the fungicide that inhibits 50% of the fungal growth.

Fungal Pathogen	Disease	EC50 (µM)	Reference
Rhizoctonia solani	Rice Sheath Blight	1.8	[1]

Note: Further research is required to compile a more comprehensive list of EC50 and IC50 values for metominostrobin against a wider range of phytopathogenic fungi.

Experimental Protocols

In Vitro Fungicidal Activity Assay (Broth Microdilution Method)

This protocol provides a general framework for assessing the in vitro fungicidal activity of metominostrobin.

1. Preparation of Metominostrobin Stock Solution:

- Accurately weigh 10 mg of metominostrobin analytical standard.
- Dissolve the compound in 1 mL of dimethyl sulfoxide (DMSO) to prepare a 10 mg/mL stock solution.
- Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
- Store the stock solution at -20°C in the dark.

2. Preparation of Fungal Inoculum:

- For spore-producing fungi:
 - Culture the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation.
 - Flood the agar surface with a sterile saline solution containing 0.05% Tween 80.
 - Gently scrape the surface to release the spores.
 - Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
 - Adjust the spore concentration to the desired density (e.g., 1×10^5 spores/mL) using a hemocytometer.
- For non-spore-producing fungi:
 - Grow the fungus in a suitable liquid medium.
 - Homogenize the mycelial culture.
 - Standardize the density of the mycelial suspension, for example, by adjusting the optical density at a specific wavelength.

3. Assay Procedure:

- Perform serial two-fold dilutions of the metominostrobin stock solution in a suitable liquid medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate to achieve a range of desired concentrations.
- Add 100 μ L of the fungal inoculum to each well of a sterile 96-well flat-bottom microtiter plate.
- Add 100 μ L of the corresponding metominostrobin dilution to each well.
- Controls:

- Growth Control: 100 μ L of fungal inoculum + 100 μ L of medium (no fungicide).
- Solvent Control: 100 μ L of fungal inoculum + 100 μ L of medium containing the highest concentration of DMSO used in the assay.
- Media Sterility Control: 200 μ L of sterile medium.
- Incubate the plates at the optimal temperature for the specific fungus for a predetermined period (e.g., 48-72 hours).
- Assess fungal growth inhibition visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.

4. Data Analysis:

- Calculate the percentage of growth inhibition for each concentration of metominostrobin compared to the growth control.
- Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the metominostrobin concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR)

The fungicidal activity of strobilurin analogues is highly dependent on their chemical structure. For oximinooacetamide strobilurins like metominostrobin, several structural features are critical for their biological activity:

- The (E)- β -methoxyiminoacetamide pharmacophore: This group is essential for binding to the Qo site of the cytochrome bc₁ complex. The specific arrangement of the methoxyimino and acetamide groups is crucial for the interaction with the target protein.
- The 2-phenoxyphenyl group: This lipophilic group contributes to the overall binding affinity and may be involved in hydrophobic interactions within the binding pocket. Modifications to this part of the molecule can significantly impact the fungicidal potency and spectrum of activity.
- The N-methyl group: The presence and nature of the substituent on the amide nitrogen can influence the molecule's properties, such as its stability and ability to penetrate fungal cell

membranes.

Further research into the synthesis and biological evaluation of metominostrobin analogues will continue to refine our understanding of the SAR and potentially lead to the development of new and even more effective fungicides.

Conclusion

Metominostrobin represents a significant achievement in the development of strobilurin fungicides. Its targeted mechanism of action, broad-spectrum efficacy, and well-defined synthetic pathway make it a valuable tool for crop protection. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of metominostrobin, from its discovery and synthesis to its molecular mode of action and fungicidal activity. It is hoped that this information will serve as a valuable resource for researchers and professionals dedicated to the advancement of agricultural science and the development of innovative solutions for global food security.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Genesis and Advancement of Metominostrobin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676514#discovery-and-history-of-metominostrobin-development]

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